molecular formula C12H7ClO4 B12620168 3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid CAS No. 920283-76-7

3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid

Cat. No.: B12620168
CAS No.: 920283-76-7
M. Wt: 250.63 g/mol
InChI Key: ZDYUERXRJUAYSP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid is a substituted pyran derivative characterized by a 4-chlorophenyl group at position 3, a ketone moiety at position 2, and a carboxylic acid at position 6.

Properties

CAS No.

920283-76-7

Molecular Formula

C12H7ClO4

Molecular Weight

250.63 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-oxopyran-2-carboxylic acid

InChI

InChI=1S/C12H7ClO4/c13-8-3-1-7(2-4-8)9-5-6-10(11(14)15)17-12(9)16/h1-6H,(H,14,15)

InChI Key

ZDYUERXRJUAYSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(OC2=O)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Method A: Condensation with 4-Chlorobenzaldehyde

This method involves the following steps:

  • Reagents :

    • 4-Chlorobenzaldehyde
    • A diketone or diacid (e.g., malonic acid)
  • Procedure :

    • Mix 4-chlorobenzaldehyde with a diketone in a solvent such as ethanol.
    • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) and heat the mixture under reflux.
    • Upon completion, cool the reaction mixture and precipitate the product by adding water.
  • Yield : Typically ranges from 70% to 85% depending on reaction conditions.

Method B: Cyclization of Intermediates

In this approach, intermediates from previous reactions are cyclized:

  • Reagents :

    • Intermediate compound from Method A
    • Acetic acid as a solvent
  • Procedure :

    • Dissolve the intermediate in acetic acid and heat at moderate temperatures (around 60°C).
    • Monitor the reaction progress via thin-layer chromatography (TLC).
  • Yield : Yields can vary but often exceed 75%.

Method C: Hydrogenation

This method is employed when further modification is necessary:

  • Reagents :

    • The pyran derivative obtained from previous methods
    • Hydrogen gas
    • Catalyst (e.g., palladium on carbon)
  • Procedure :

    • Place the pyran derivative in a hydrogenation vessel.
    • Introduce hydrogen gas under controlled conditions (temperature and pressure).
  • Yield : Generally high, often around 80% or more.

Method Steps Involved Typical Yield Advantages Disadvantages
Method A Condensation + Precipitation 70%-85% Simple setup, good yield Requires purification
Method B Cyclization >75% Direct route from intermediates Sensitive to conditions
Method C Hydrogenation >80% High purity Requires specialized equipment

The preparation of 3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid can be achieved through various synthetic methodologies, each with distinct advantages and challenges. The choice of method depends on factors such as desired yield, purity requirements, and available equipment. Continued research into optimizing these methods could enhance production efficiency and broaden applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Building Block for Complex Molecules

3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid serves as a versatile building block in organic synthesis. Its multiple functional groups, including a keto group and a carboxylic acid, allow for diverse reactivity patterns, making it suitable for creating complex organic molecules. Notably, it can participate in various reactions such as:

  • Condensation Reactions : Useful in forming larger molecular frameworks.
  • Esterification : Facilitating the formation of esters which are important in pharmaceuticals.
  • Cyclization Reactions : Leading to the synthesis of cyclic compounds that may exhibit unique properties.

The compound's ability to undergo these reactions highlights its importance in developing novel synthetic pathways and materials.

Medicinal Chemistry

Potential Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and antioxidant effects. Preliminary studies suggest that this compound could be a candidate for drug development targeting specific diseases.

Case Study: Anticancer Activity

A study explored the synthesis of derivatives of this compound, which demonstrated selective inhibition of colon cancer cell proliferation. The synthesized compounds were tested on HCT-116 cancer cells, revealing IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating potent anticancer activity. The mechanism of action was linked to the inhibition of specific signaling pathways related to cancer cell survival and proliferation .

Biological Research

Interaction Studies

Investigating the interactions of this compound with biological targets is crucial for understanding its therapeutic potential. These studies focus on how the compound interacts at the molecular level, providing insights into its biological mechanisms.

Mechanistic Insights

Research has shown that the compound may interact with proteins involved in critical biological pathways, such as those regulating apoptosis and cellular stress responses. Understanding these interactions can pave the way for developing targeted therapies against various diseases, including cancer .

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundPyran ring with chlorophenyl groupExhibits unique reactivity due to multiple functional groups
2-Oxo-6-pentyl-2H-pyran-3-carboxylic acidSimilar pyran ring; different alkyl substituentDifferent reactivity due to pentyl chain
4-Hydroxy-2H-pyran-6-carboxylic acidHydroxyl substitution instead of chlorophenylEnhanced solubility and potential hydrogen bonding
5-Methyl-2H-pyran-6-carboxylic acidMethyl substitution on the pyran ringAltered electronic properties affecting reactivity

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

The structural analogs of 3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid include derivatives with variations in substituent type, position, and electronic properties. Below is a detailed comparison with a closely related compound from the provided evidence:

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic Acid

Key Structural Differences :

  • Substituent at Position 6 : The target compound has a carboxylic acid group at position 6, while 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid (CAS 1000350-06-0) retains a carboxylic acid at position 2 but introduces a trifluoromethyl (-CF₃) group at position 6 .
  • Oxo Group Position : The target compound’s oxo group is at position 2 (2-oxo), whereas the analog has an oxo group at position 4 (4-oxo).
  • Aromatic Substituent: The 4-chlorophenyl group in the target compound contrasts with the non-aromatic trifluoromethyl group in the analog.

Physicochemical Properties :

Property This compound 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic Acid
Molecular Formula C₁₂H₇ClO₄ C₇H₃F₃O₄
Molecular Weight (g/mol) ~250.5 208.09
H-Bond Donors 1 (carboxylic acid) 1 (carboxylic acid)
H-Bond Acceptors 5 (2 carbonyl oxygens, 1 ring oxygen, 2 from -COOH) 7 (4 carbonyl oxygens, 1 ring oxygen, 2 from -COOH)
Key Substituent 4-Chlorophenyl (electron-withdrawing, aromatic) Trifluoromethyl (strongly electron-withdrawing, aliphatic)

Functional Implications :

The 4-chlorophenyl group in the target compound may enhance π-π stacking interactions in biological systems, whereas the -CF₃ group improves metabolic stability .

Solubility and Lipophilicity :

  • The trifluoromethyl analog (logP ~1.5 estimated) is less lipophilic than the target compound (logP ~2.8 estimated), owing to the aromatic chlorophenyl group.

Synthetic Accessibility: The trifluoromethyl analog is commercially available (e.g., Product No. T315702 ), while the target compound may require custom synthesis, limiting accessibility.

Biological Activity

3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid, also known as CAS No. 920283-76-7, is a heterocyclic compound characterized by its unique pyran ring structure, which includes a chlorophenyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties.

  • Molecular Formula : C₁₂H₇ClO₄
  • Molecular Weight : 250.63 g/mol

The presence of multiple functional groups contributes to the compound's reactivity and versatility, making it a promising candidate for further pharmacological studies.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to have effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

PathogenActivity Observed
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Candida albicansModerate inhibition

These findings suggest that the compound could be developed into an effective antimicrobial agent, potentially useful in treating infections caused by resistant strains of bacteria.

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. Studies have indicated that it can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases.

Test MethodIC₅₀ (µg/mL)
DPPH Assay18.33 ± 0.04
ABTS Assay28.23 ± 0.06

The antioxidant activity is attributed to the presence of the chlorophenyl group, which enhances electron donation capabilities.

Research into the mechanisms through which this compound exerts its biological effects is ongoing. Interaction studies have focused on how this compound interacts with specific biological targets at the molecular level, revealing insights into its therapeutic potential.

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Antioxidant Mechanism : It likely functions by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Case Studies

Recent investigations have highlighted the potential of this compound in various therapeutic applications:

  • Study on Antimicrobial Efficacy :
    • Researchers tested different concentrations of this compound against E. coli and S. aureus. The results showed a dose-dependent response where higher concentrations led to greater inhibition of bacterial growth.
  • Antioxidant Study :
    • In vitro assays demonstrated that the compound exhibited superior antioxidant activity compared to standard antioxidants like α-tocopherol, indicating its potential use in formulations aimed at combating oxidative stress.

Q & A

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid?

Methodological Answer: A typical synthesis involves cyclocondensation of 4-chlorobenzaldehyde derivatives with active methylene compounds (e.g., malonic acid derivatives) under acidic or basic conditions. For example:

  • Step 1: React 4-chlorophenyl aldehyde with a β-keto ester (e.g., ethyl acetoacetate) in ethanol with catalytic piperidine to form the pyran ring via Knoevenagel condensation.
  • Step 2: Hydrolysis of the ester group using NaOH or HCl to yield the carboxylic acid derivative.
  • Purification: Recrystallization from ethanol/water mixtures improves purity .

Key Characterization Data:

TechniqueObservationsReference
IR ~1740 cm⁻¹ (C=O lactone), ~1680 cm⁻¹ (COOH)
1H NMR δ 7.4–8.1 (aromatic H), δ 6.2–6.5 (pyran H)
Elemental Analysis Confirms C, H, N, Cl stoichiometry

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies carbonyl groups (lactone and carboxylic acid) and aromatic C-Cl stretching (~750 cm⁻¹).
  • 1H/13C NMR: Assigns protons on the pyran ring (e.g., δ 6.2–6.5 for H-4/H-5) and the 4-chlorophenyl group (δ 7.4–8.1).
  • Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtained) .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • First Aid:
    • Skin Contact: Wash with soap/water for 15 minutes.
    • Eye Exposure: Rinse with saline solution for 20 minutes.
    • Ingestion: Seek immediate medical attention; do not induce vomiting .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Parameter Optimization:
    • Temperature: Maintain 80–100°C during cyclocondensation to avoid side products.
    • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) for regioselectivity.
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to monitor byproducts. Reproducible yields >85% are achievable with reflux times of 6–8 hours .

Q. How can contradictory spectral data (e.g., melting point variations) be resolved?

Methodological Answer: Discrepancies may arise from:

  • Polymorphism: Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Impurities: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Hydration States: Conduct Karl Fischer titration to detect moisture content.
    Example: If reported melting points range from 170–175°C, recrystallize from anhydrous ethanol and compare with literature under controlled humidity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Derivatization: Synthesize analogs (e.g., ester derivatives, halogen substitutions) to assess bioactivity.
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., cyclooxygenase).
  • Biological Assays: Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .

Q. How can researchers address solubility challenges in aqueous assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) to pre-dissolve the compound.
  • pH Adjustment: Prepare sodium salts by reacting with NaHCO₃ (pH 7–8).
  • Surfactants: Add Tween-80 (0.1% w/v) to enhance dispersion in cell culture media .

Q. What advanced techniques validate the compound’s stability under experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS.
  • Light Sensitivity: Expose to UV (254 nm) and monitor photodegradation products.
  • Oxidative Stability: Treat with H₂O₂ (3% v/v) and track carboxylic acid integrity via FTIR .

Data Contradiction Analysis Example
Scenario: Conflicting IR data for C=O stretches (reported 1680 vs. 1705 cm⁻¹).
Resolution:

Verify sample preparation (KBr pellet dryness).

Compare with computed IR spectra (DFT/B3LYP/6-31G*).

Check for tautomerism (e.g., enol-keto equilibrium) via variable-temperature NMR .

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